molecular formula C19H19N3O2 B5292034 2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile

2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile

Cat. No. B5292034
M. Wt: 321.4 g/mol
InChI Key: KTKNDVBTGXKHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile, also known as MPIN, is a chemical compound that has been studied extensively for its potential therapeutic applications. This molecule is a derivative of isonicotinonitrile and has a piperidine ring attached to it. The compound has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in disease progression. The compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and regulation. In addition, 2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile has been found to inhibit the activity of protein kinases, which are enzymes involved in cell signaling and communication.
Biochemical and physiological effects:
2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile has been found to have a number of biochemical and physiological effects. The compound has been shown to have anti-inflammatory activity, and has been found to reduce the production of pro-inflammatory cytokines in vitro. In addition, 2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile has been found to have antioxidant activity, and has been shown to reduce oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile in lab experiments is its relatively low toxicity. The compound has been found to have low toxicity in animal models, and has been shown to be well-tolerated in human clinical trials. However, one limitation of using 2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are a number of potential future directions for research on 2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile. One area of interest is the development of new drugs based on the structure of 2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile. Researchers are exploring the potential of modifying the structure of 2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile to create new compounds with improved therapeutic properties. In addition, researchers are exploring the potential of combining 2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile with other drugs to create new treatment regimens for various diseases. Finally, researchers are exploring the potential of 2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile as a tool for studying various biological processes, including gene expression and cell signaling.

Synthesis Methods

The synthesis of 2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile involves the reaction of 2-methoxybenzoyl chloride with piperidine in the presence of anhydrous potassium carbonate. The resulting product is then treated with isonicotinic acid and triethylamine to yield the final product, 2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile.

Scientific Research Applications

2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile has been extensively studied for its potential therapeutic applications. It has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have anti-cancer activity, and has been found to inhibit the growth of cancer cells in vitro. In addition, 2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile has been found to have neuroprotective effects, and has been shown to protect neurons from damage in animal models of Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[3-(2-methoxybenzoyl)piperidin-1-yl]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-24-17-7-3-2-6-16(17)19(23)15-5-4-10-22(13-15)18-11-14(12-20)8-9-21-18/h2-3,6-9,11,15H,4-5,10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKNDVBTGXKHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2CCCN(C2)C3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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